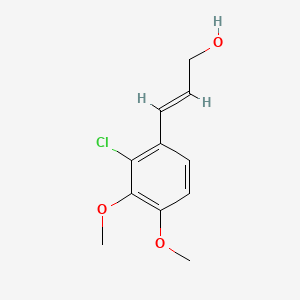
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings[][3].
Mechanism of Action
The mechanism by which 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Lacks the chloro group, resulting in different chemical reactivity.
3-(2,6-Dichlorophenyl)prop-2-en-1-ol: Contains an additional chloro group, affecting its physical and chemical properties.
3-(2-Chloro-4-methoxyphenyl)prop-2-en-1-ol: Has only one methoxy group, altering its interactions and applications.
Uniqueness
These functional groups contribute to its versatility in various chemical reactions and its potential use in diverse fields of research .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-6,13H,7H2,1-2H3/b4-3+ |
InChI Key |
LFZQZAABJUHQTG-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/CO)Cl)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CCO)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















